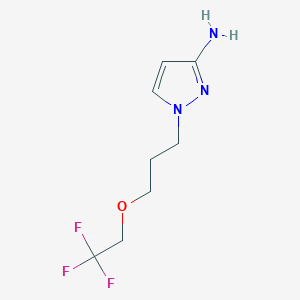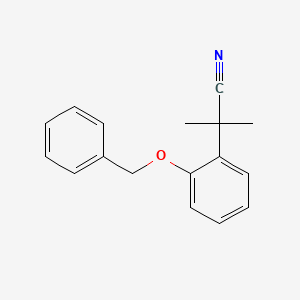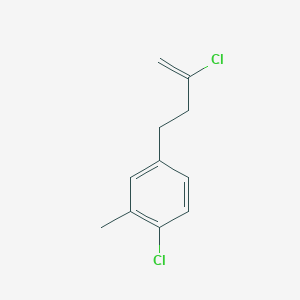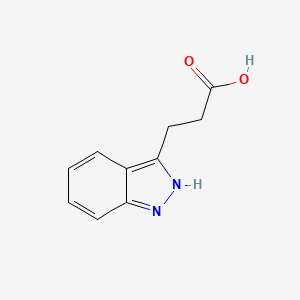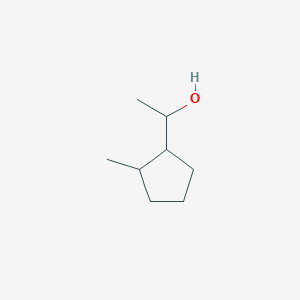
1-(2-Methylcyclopentyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylcyclopentyl)ethan-1-ol is an organic compound with the molecular formula C8H16O It is a cycloalkane derivative, specifically a cyclopentane ring substituted with a methyl group and an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylcyclopentyl)ethan-1-ol typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes a Friedel-Crafts alkylation reaction to introduce a methyl group at the 2-position, forming 2-methylcyclopentane.
Hydroboration-Oxidation: The 2-methylcyclopentane is then subjected to hydroboration-oxidation to introduce the ethan-1-ol group. This involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
1-(2-Methylcyclopentyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 1-(2-Methylcyclopentyl)ethanone
Reduction: 1-(2-Methylcyclopentyl)ethane
Substitution: 1-(2-Methylcyclopentyl)ethyl chloride
科学的研究の応用
1-(2-Methylcyclopentyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 1-(2-Methylcyclopentyl)ethan-1-ol depends on its interactions with molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity and function.
類似化合物との比較
Similar Compounds
- 1-(3-Methylcyclopentyl)ethan-1-ol
- 1-(2-Ethylcyclopentyl)ethan-1-ol
- 1-(2-Methylcyclohexyl)ethan-1-ol
Uniqueness
1-(2-Methylcyclopentyl)ethan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring. This structural feature influences its chemical reactivity and physical properties, making it distinct from other similar compounds.
特性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC名 |
1-(2-methylcyclopentyl)ethanol |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-8(6)7(2)9/h6-9H,3-5H2,1-2H3 |
InChIキー |
PWNGUKSWPILNCX-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC1C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







aminedihydrochloride](/img/structure/B13529639.png)

![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)
